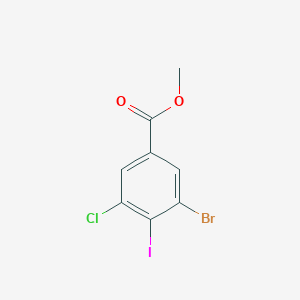

Methyl 3-Bromo-5-chloro-4-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-Bromo-5-chloro-4-iodobenzoate” is a chemical compound with the IUPAC name this compound . It is used as a starting reagent in the synthesis of various other compounds .

Synthesis Analysis

The compound can be synthesized through various reactions. For instance, it can be used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist via a regioselective Heck cross-coupling reaction . It can also undergo coupling reactions, such as a symmetrical Sonogashira coupling .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 . The molecular weight of the compound is 375.39 . Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can undergo a Sonogashira coupling reaction . It can also be used in the preparation of phenyl (3-bromo-5-iodo)benzoate .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Halogen Bonding in Molecular Structures

- Structural Determinants via Halogen Bonding : The study of halogen bonding, particularly involving halogen-substituted benzoates, plays a crucial role in understanding molecular structures. For instance, research on 4-halotriaroylbenzenes, including those with chloro- and bromo- substitutions, highlights the significance of C-X...O=C interactions and type-II I...I interactions in determining molecular arrangements (Pigge, Vangala, & Swenson, 2006).

Organic Synthesis and Catalysis

- Carbonylation Reactions : Methyl 3-Bromo-5-chloro-4-iodobenzoate can be involved in palladium-catalysed carbonylation reactions. These processes are critical for synthesizing various organic compounds, demonstrating the compound's role in facilitating complex organic transformations (Ács et al., 2006).

Environmental and Material Applications

- Halogenated Benzoic Acids in Environmental Sciences : The thermodynamic properties of halogen-substituted benzoic acids, including their derivatives, have been extensively studied. These investigations aid in understanding the environmental fate and material properties of such compounds (Zherikova & Verevkin, 2019).

Luminescent Properties in Lanthanide Complexes

- Impact on Luminescent Properties : The effect of halogen-substituted benzoates on the luminescent and structural properties of lanthanide complexes has been examined. Such studies reveal how different halogens influence the luminescent characteristics of these complexes, highlighting the potential application in designing materials for optoelectronics and sensing technologies (Monteiro et al., 2015).

Synthesis and Medicinal Chemistry

- Synthetic Routes and Anticancer Drugs : Research on the synthesis of polysubstituted aromatic carboxylic acids, components of calichemicin antibiotics, underscores the importance of this compound and related compounds in medicinal chemistry. These substances are key intermediates in the production of anticancer drugs (Laak & Scharf, 1989).

Safety and Hazards

The compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

methyl 3-bromo-5-chloro-4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSNCTJNWJPDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)

![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)

![1-Tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B2712427.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2712432.png)

![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)